molecular formula C9H7F3O3 B13288814 2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid

2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B13288814
M. Wt: 220.14 g/mol
InChI Key: WQJCVRCNZYJPPQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is a fluorinated organic compound with the molecular formula C9H8F3O3 This compound is characterized by the presence of two fluorine atoms attached to the central carbon atom and an additional fluorine atom on the aromatic ring The methoxy group on the aromatic ring further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The methoxy group on the aromatic ring also contributes to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(4-methoxyphenyl)acetic acid: This compound is similar in structure but lacks the additional fluorine atom on the aromatic ring.

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound contains a fluorosulfonyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    2-Methoxyphenylacetic acid: This compound lacks the fluorine atoms, resulting in significantly different chemical behavior and applications.

Uniqueness

2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is unique due to the combination of fluorine atoms and a methoxy group on the aromatic ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

WQJCVRCNZYJPPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)(F)F)F

Origin of Product

United States

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